ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride
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Overview
Description
Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a bicyclic compound featuring a unique structural framework. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its bicyclic structure imparts distinct chemical properties that make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride typically involves a multi-step process:
Formation of the Bicyclic Core: The initial step often involves the cyclization of a suitable precursor to form the bicyclic core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. Common reagents include amines or ammonia, which react with a suitable leaving group on the bicyclic core.
Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, and various substituted bicyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with enzymes and receptors are explored to understand its biological activity.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate: The non-hydrochloride form of the compound.
6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid: The carboxylic acid derivative.
6-Aminobicyclo[3.1.0]hexane-6-carboxamide: The amide derivative.
Uniqueness
Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility is a critical factor.
Properties
CAS No. |
2680530-95-2 |
---|---|
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
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